

The Pyrazole Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *1-cyclohexyl-3-methyl-1H-pyrazol-4-amine*
Cat. No.: *B13061866*

[Get Quote](#)

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.^[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging in various biological interactions. Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.^{[1][2][3]}

A significant area of interest is the role of pyrazole-containing molecules as protein kinase inhibitors.^[4] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole scaffold is adept at forming key hydrogen bond interactions within the ATP-binding pocket of many kinases, leading to potent and selective inhibition. This has led to the development of numerous pyrazole-based drug candidates targeting pathways involving cyclin-dependent kinases (CDKs) and interleukin-1 receptor-associated kinase 4 (IRAK4), among others.^{[5][6]}

Defining the Target: **1-cyclohexyl-3-methyl-1H-pyrazol-4-amine**

Chemical Structure:

- IUPAC Name: **1-cyclohexyl-3-methyl-1H-pyrazol-4-amine**
- Molecular Formula: C₁₀H₁₇N₃
- Molecular Weight: 179.26 g/mol
- Key Features: A pyrazole ring N-substituted with a cyclohexyl group, a methyl group at the C3 position, and an amine group at the C4 position.

As of this guide's publication, **1-cyclohexyl-3-methyl-1H-pyrazol-4-amine** is a highly specific molecule that is not widely listed in the catalogs of major chemical suppliers. A definitive, universally recognized CAS number is not readily available in public databases. This suggests that the compound is likely a novel research chemical or one that requires custom synthesis.

For researchers requiring this specific molecule, the most practical approaches are to either procure a close structural analog or to undertake its chemical synthesis. The following sections provide a detailed guide for both strategies.

Commercial Availability of Key Structural Analogs

For researchers whose experimental design can accommodate near analogs, several structurally related compounds are commercially available. These molecules can serve as excellent starting points for structure-activity relationship (SAR) studies or as direct substitutes, depending on the research question.

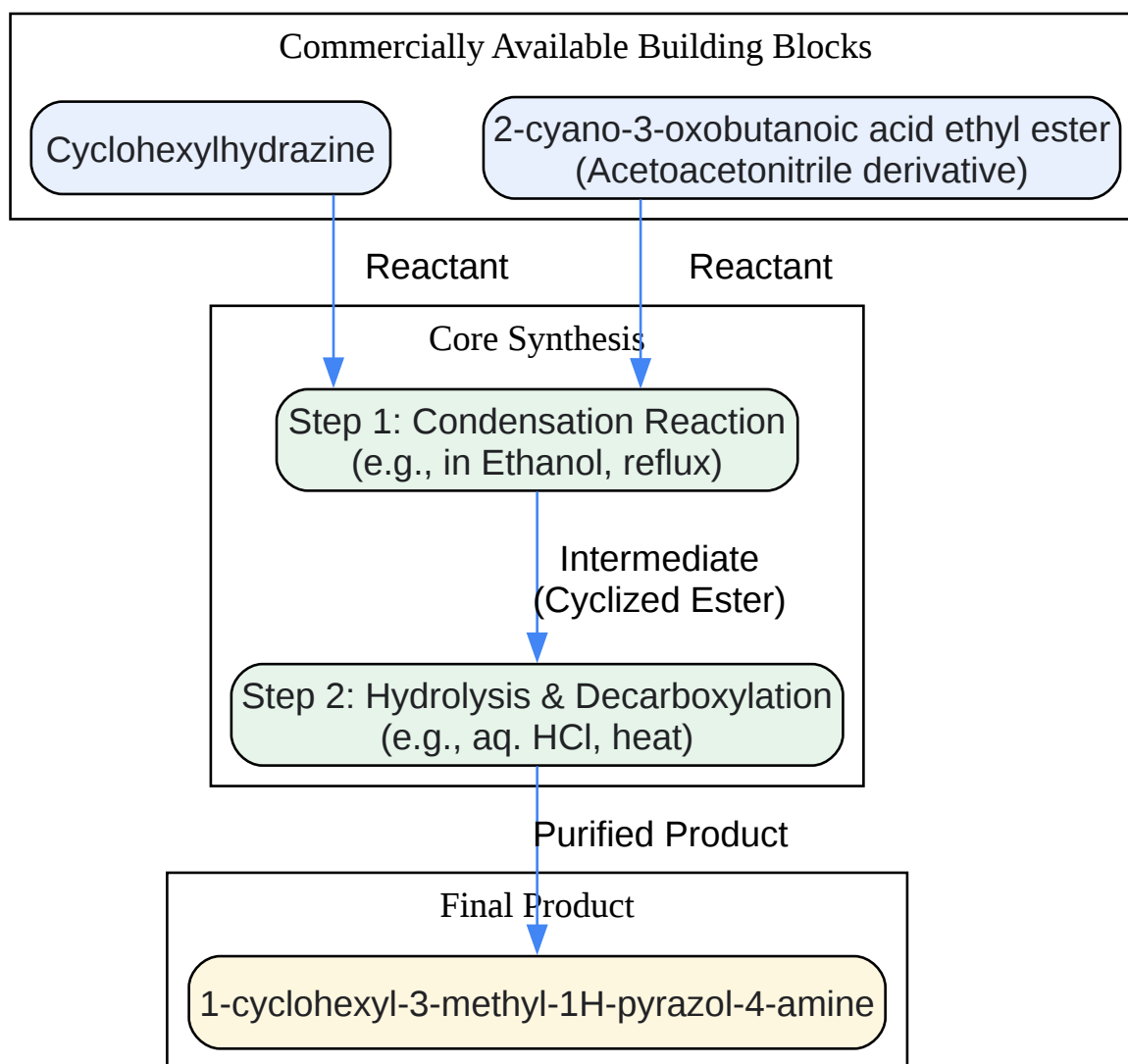
Compound Name	CAS Number	Commercial Supplier(s)	Notes
1-cyclohexyl-3-methyl-1H-pyrazol-5-amine	MFCD03627812	Chemspace (via ChemBridge Corp.) ^[7]	Isomer with amine at C5. The most direct structural analog found.
1-Cyclohexyl-1H-pyrazol-4-amine	97421-23-3	BLD Pharm ^[8]	Lacks the C3 methyl group. Useful for probing the methyl group's role.
1-(cyclohexylmethyl)-1H-pyrazol-4-amine	1152853-54-7	Sigma-Aldrich (via AA BLOCKS, INC.)	Features a methylene spacer between the cyclohexyl and pyrazole rings.
1-methyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine	Not specified	Smolecule ^[9]	Different substitution pattern. Methyl on pyrazole N1 and on cyclohexyl ring.

Synthetic Strategy and Sourcing of Building Blocks

For projects requiring the exact **1-cyclohexyl-3-methyl-1H-pyrazol-4-amine** structure, chemical synthesis is a necessary and viable route. A logical retrosynthetic analysis points to a classical pyrazole synthesis involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

Proposed Synthesis Workflow

The most common and effective method for constructing substituted pyrazoles involves the reaction of a hydrazine with a β -ketonitrile. This approach offers a direct route to the desired 4-aminopyrazole core.



[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **1-cyclohexyl-3-methyl-1H-pyrazol-4-amine**.

Step-by-Step Experimental Protocol

Step 1: Cyclocondensation

- To a solution of cyclohexylhydrazine (1.0 eq) in ethanol, add ethyl 2-cyano-3-oxobutanoate (1.0 eq).
- Add a catalytic amount of acetic acid (e.g., 0.1 eq).

- Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
- Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product is the ethyl 4-amino-1-cyclohexyl-3-methyl-1H-pyrazole-5-carboxylate intermediate.

Causality: The reaction proceeds via initial formation of a hydrazone between the hydrazine and the ketone of the β -ketonitrile. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the second nitrogen atom onto the nitrile carbon, followed by tautomerization, yields the stable aminopyrazole ring.

Step 2: Hydrolysis and Decarboxylation

- Dissolve the crude intermediate from Step 1 in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl).
- Heat the mixture to reflux for several hours, monitoring for the loss of the ester group and subsequent decarboxylation by TLC or LC-MS.
- After the reaction is complete, cool the mixture and neutralize it carefully with a base (e.g., saturated sodium bicarbonate solution) until the pH is basic.
- Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the final product, **1-cyclohexyl-3-methyl-1H-pyrazol-4-amine**.

Self-Validation: The identity and purity of the final compound must be confirmed through standard analytical techniques, including ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).

Sourcing Key Synthesis Building Blocks

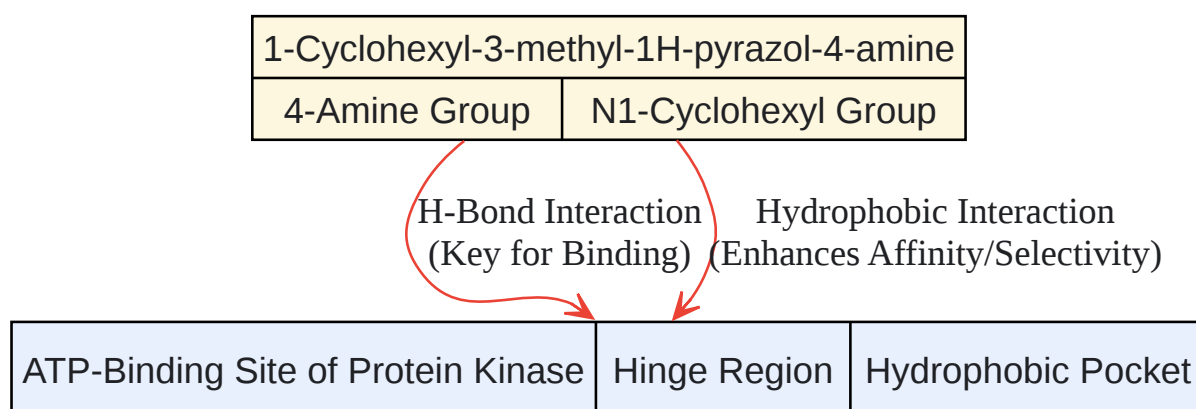
The feasibility of this synthesis depends on the commercial availability of its precursors.

Building Block	CAS Number	Representative Supplier(s)
Cyclohexylhydrazine	766-33-6	Sigma-Aldrich, TCI Chemicals
Ethyl 2-cyano-3-oxobutanoate	634-45-7	Sigma-Aldrich, Alfa Aesar
3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid	1157394-06-3	Sigma-Aldrich (Enamine)
3-Methyl-1H-pyrazol-4-amine	113140-10-6	Fisher Scientific (eMolecules) [10]

Predicted Biological Relevance and Applications

While direct biological data for **1-cyclohexyl-3-methyl-1H-pyrazol-4-amine** is not available in the cited literature, its structure strongly suggests potential as a kinase inhibitor, based on extensive research on analogous compounds.

The N-substituted 4-aminopyrazole motif is a known "hinge-binding" element that mimics the adenine portion of ATP. The N1-cyclohexyl group is likely to occupy a hydrophobic pocket, while the C3-methyl group can provide additional van der Waals contacts or influence the vector of other substituents.



[Click to download full resolution via product page](#)

Caption: General binding mode of N-substituted 4-aminopyrazole kinase inhibitors.

Researchers developing molecules for targets like IRAK4 or various CDKs may find **1-cyclohexyl-3-methyl-1H-pyrazol-4-amine** to be a valuable probe or lead compound.^{[5][6]} Its synthesis would allow for exploration of the specific steric and electronic contributions of the N1-cyclohexyl and C3-methyl groups to inhibitor potency and selectivity.

Conclusion

1-cyclohexyl-3-methyl-1H-pyrazol-4-amine represents a specific, non-catalog chemical entity with high potential in discovery research, particularly in the field of kinase inhibition. This guide provides a practical and actionable framework for its acquisition. While direct commercial purchase is unlikely, researchers can either procure close structural analogs to initiate SAR studies or undertake a straightforward and reliable chemical synthesis using commercially available building blocks. The provided protocols and sourcing information are designed to empower research and development professionals to access this valuable molecule and explore its potential contributions to their scientific programs.

References

- PMC (National Center for Biotechnology Information). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [\[Link\]](#)
- Chemspace. 1-cyclohexyl-3-methyl-1H-pyrazol-5-amine. [\[Link\]](#)
- Thieme. Synthesis of N-Alkyl-2-aryl-5H-imidazo[1,2-b]pyrazol-3-amines by a Three-Component Condensation Reaction. [\[Link\]](#)
- PMC (National Center for Biotechnology Information). 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate. [\[Link\]](#)
- Arkivoc. Recent advances in the synthesis of new pyrazole derivatives. [\[Link\]](#)
- ACS Medicinal Chemistry Letters. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. [\[Link\]](#)
- PMC (National Center for Biotechnology Information). Current status of pyrazole and its biological activities. [\[Link\]](#)

- PubChem. N-(Cyclohexylmethyl)-3-(4-Pyridyl)-1h-Pyrazol-5-Amine. [[Link](#)]
- ResearchGate. 4-Cyclohexyl-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione. [[Link](#)]
- MDPI. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. [[Link](#)]
- Polish Journal of Environmental Studies. Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. [[Link](#)]
- Academic Strive. Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. academicstrive.com [academicstrive.com]
2. 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
3. pjoes.com [pjoes.com]
4. pdf.benchchem.com [pdf.benchchem.com]
5. pubs.acs.org [pubs.acs.org]
6. mdpi.com [mdpi.com]
7. 1-cyclohexyl-3-methyl-1H-pyrazol-5-amine - C10H17N3 | CSSS00011441720 [chem-space.com]
8. 97421-23-3|1-Cyclohexyl-1H-pyrazol-4-amine|BLD Pharm [bldpharm.com]
9. Buy 1-methyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine [smolecule.com]
10. eMolecules 3-Methyl-1H-pyrazol-4-amine | 113140-10-6 | MFCD04969914 | | Fisher Scientific [fishersci.com]

- To cite this document: BenchChem. [The Pyrazole Scaffold: A Privileged Structure in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13061866/docs#the-pyrazole-scaffold-a-privileged-structure-in-modern-drug-discovery\]](https://www.benchchem.com/product/b13061866/docs#the-pyrazole-scaffold-a-privileged-structure-in-modern-drug-discovery)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)